molecular formula C9H16N4 B13341748 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

Cat. No.: B13341748
M. Wt: 180.25 g/mol
InChI Key: XZLRXDKSFGRYNX-UHFFFAOYSA-N
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Description

5-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine is a heterocyclic organic compound with the molecular formula C9H16N4 and a molecular weight of 180.25 g/mol. This aminopyrazole derivative integrates a piperidine ring, a combination that makes it a highly valuable scaffold in modern medicinal chemistry and drug discovery research. Compounds featuring the aminopyrazole nucleus are recognized as privileged frameworks in the design of pharmacologically active molecules, particularly for their potential in oncology and enzyme inhibition applications. The primary research application of this compound is as a key building block for the synthesis of more complex molecules targeting protein kinases. Kinase inhibitors represent a major area of anticancer drug development. Specifically, structural analogues and derivatives incorporating the 1-methylpiperidin-4-yl-pyrazole motif have been investigated as potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a serine/threonine protein kinase that is a promising target for overcoming resistance to CDK4/6 inhibitors in cancer therapy . The piperidine and pyrazole rings, both common features in FDA-approved kinase inhibitors, provide a versatile three-dimensional structure that can be functionalized to interact with enzyme active sites. The free amino group on the pyrazole ring is particularly valuable, serving as a critical point for further synthetic modification and as a potential hydrogen bond donor and acceptor in target binding, which can be crucial for enhancing potency and selectivity . This chemical is offered for research use only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any human use. Researchers can leverage this compound to develop novel chemical entities for probing biological pathways, with a significant focus on advancing the discovery of new anticancer agents.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

InChI

InChI=1S/C9H16N4/c1-13-4-2-7(3-5-13)9-8(10)6-11-12-9/h6-7H,2-5,10H2,1H3,(H,11,12)

InChI Key

XZLRXDKSFGRYNX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=C(C=NN2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-methylpiperidine with a suitable pyrazole precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by nucleophilic substitution with 1-methylpiperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

5-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an antagonist or agonist at these receptors, modulating their activity and influencing neurotransmitter levels. This modulation can lead to therapeutic effects in the treatment of neurological disorders .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues

Compound Name Substituent at Pyrazole 5-Position Substituent at Pyrazole 1-Position CAS Number Structural Similarity
This compound 1-Methylpiperidin-4-yl H Not explicitly listed Reference compound
1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine H 1-Methylpiperidin-4-yl 1201935-36-5 0.70–0.84
5-(Pyridin-2-yl)-1H-pyrazol-4-amine Pyridin-2-yl H 896467-81-5 Moderate
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine 3,4-Dimethoxyphenyl Methyl 765286-75-7 Low
1-Isopropyl-1H-pyrazol-4-amine H Isopropyl 97421-16-4 0.71
Key Observations:
  • Positional Isomerism : The positional shift of the 1-methylpiperidin-4-yl group from the 1-position (CAS 1201935-36-5) to the 5-position (target compound) alters steric and electronic profiles. The 5-substituted derivative may exhibit improved steric accessibility for target binding compared to the 1-substituted isomer .
  • Aryl vs. Alkyl Substituents : 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine (CAS 765286-75-7) incorporates a methoxy-rich aryl group, likely increasing lipophilicity (logP) and metabolic stability compared to the target compound .

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility (Predicted)
This compound C9H15N3 165.24 1.2–1.5 Moderate (aqueous)
1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine C8H15N4 167.23 0.8–1.1 High (aqueous)
5-(Pyridin-2-yl)-1H-pyrazol-4-amine C8H8N4 160.18 1.5–1.8 Low (aqueous)
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine C12H15N3O2 233.27 2.0–2.5 Low (organic solvents)
Key Observations:
  • logP Trends : The target compound’s logP (1.2–1.5) reflects a balance between the hydrophobic piperidine ring and the polar amine group. The 3,4-dimethoxyphenyl analogue (logP ~2.0–2.5) is more lipophilic, favoring membrane permeability but risking metabolic oxidation .
  • Solubility : The 1-substituted piperidine isomer (CAS 1201935-36-5) may exhibit higher aqueous solubility due to reduced steric hindrance at the 1-position .

Biological Activity

5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine, a heterocyclic compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating metabolic and neurological disorders. This article delves into its biological activity, exploring its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 1-methylpiperidin-4-yl group. Its chemical formula is C10_{10}H14_{14}N4_{4} and it has a CAS number of 1201935-36-5. The unique structure contributes to its diverse biological activities.

Research indicates that this compound acts through various mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, which can be beneficial for conditions like obesity and type 2 diabetes.
  • Neuroprotective Effects : Molecular docking studies suggest that it binds favorably to specific targets related to neuroprotection, indicating potential use in neurodegenerative diseases .

Anticancer Activity

The compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

Cancer Type Cell Line Activity
Lung CancerA549Inhibition of cell growth
Breast CancerMDA-MB-231Antiproliferative effects
Colorectal CancerHCT116Growth inhibition
Prostate CancerLNCaPAntitumor activity

The anticancer activity is attributed to its structural similarity to other pyrazole derivatives known for their efficacy against cancer .

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent. It has demonstrated activity against various bacterial strains, including:

Microorganism Activity
Staphylococcus aureusStrong antibacterial activity
Escherichia coliModerate antibacterial activity
Bacillus subtilisNotable inhibition

This antimicrobial effect is linked to the compound's ability to disrupt bacterial cell processes .

Anti-inflammatory Properties

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Metabolic Disorders : A study evaluated the compound's effect on glucose metabolism, demonstrating its potential as a therapeutic agent for type 2 diabetes due to its enzyme inhibition properties.
  • Neuroprotective Study : Molecular docking studies indicated strong binding affinity with proteins involved in neuroprotection, suggesting its role in treating neurodegenerative diseases like Alzheimer's .
  • Anticancer Efficacy : In vitro studies showed that the compound significantly inhibited the growth of multiple cancer cell lines, highlighting its potential as a novel anticancer agent .

Q & A

Q. What are the common synthetic routes for 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine, and how are intermediates characterized?

The compound is typically synthesized via cyclization of hydrazide intermediates using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C). For example, pyrazole derivatives are formed by reacting substituted hydrazides with aldehydes or ketones under acidic conditions . Key intermediates, such as pyrazole-4-carbonyl chlorides, are characterized using IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (e.g., methylpiperidinyl protons at δ 2.2–3.0 ppm) .

Q. What spectroscopic techniques are critical for structural confirmation of this compound and its derivatives?

  • X-ray crystallography : Resolves stereochemistry and bond lengths (e.g., C–C bond precision of ±0.002 Å in single-crystal studies) .
  • NMR spectroscopy : Identifies substituent environments (e.g., aromatic pyrazole protons at δ 7.5–8.5 ppm) .
  • Mass spectrometry (ESI+) : Validates molecular weight (e.g., [M+H]⁺ peaks at m/z 198–452 depending on substituents) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives?

  • Solvent-free conditions : Improve atom economy and reduce purification steps (e.g., 85% yield for pyrazolo-pyrimidiones under solvent-free synthesis) .
  • Ultrasonic irradiation : Enhances reaction rates in multicomponent syntheses (e.g., spiro-indoline derivatives in water under ultrasound) .
  • Catalyst screening : POCl₃ or DMF-DMA (dimethylformamide dimethyl acetal) accelerates cyclocondensation .

Q. How can contradictory biological activity data for pyrazole derivatives be resolved?

  • Substituent effects : Electron-withdrawing groups (e.g., CF₃) enhance antibacterial activity, while bulky aryl groups improve antitubulin effects .
  • Assay models : Discrepancies arise between in vitro (e.g., sea urchin embryo assays) and in vivo (e.g., cancer cell panels) results due to metabolic stability differences .
  • Dose-response profiling : EC₅₀ values for σ₁ receptor antagonists vary by >10-fold depending on substituent polarity .

Q. What computational strategies aid in designing novel derivatives with improved bioactivity?

  • Quantum chemical calculations : Predict reaction pathways and transition states (e.g., ICReDD’s reaction path search methods) .
  • Molecular docking : Guides substituent placement for target binding (e.g., σ₁ receptor antagonism via piperidinyl interactions) .
  • Machine learning : Prioritizes synthetic routes using experimental data feedback loops .

Data Contradiction Analysis

Case Study : Conflicting reports on antitubulin activity of diarylpyrazoles.

  • Evidence : Combretastatin analogues show IC₅₀ values ranging from 0.1–10 µM in cancer cell lines .
  • Resolution :
    • Steric hindrance : Bulky substituents (e.g., 4-methoxyphenyl) disrupt tubulin binding .
    • Solubility : Poor aqueous solubility of hydrophobic derivatives limits in vivo efficacy despite in vitro potency .

Methodological Recommendations

Parameter Optimized Conditions References
Cyclization Temperature120°C (POCl₃-mediated)
CharacterizationX-ray (R factor <0.05), ESI+ MS
Biological AssaysSea urchin embryo model, MTT cell viability

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